molecular formula C8H14O3 B008521 Isobutyl 3,4-epoxybutyrate CAS No. 100181-71-3

Isobutyl 3,4-epoxybutyrate

Cat. No.: B008521
CAS No.: 100181-71-3
M. Wt: 158.19 g/mol
InChI Key: KLQCEQLRGRMLBI-UHFFFAOYSA-N
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Description

Isobutyl 3,4-epoxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100181-71-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methylpropyl 2-(oxiran-2-yl)acetate

InChI

InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3

InChI Key

KLQCEQLRGRMLBI-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC1CO1

Canonical SMILES

CC(C)COC(=O)CC1CO1

Pictograms

Irritant; Environmental Hazard

Synonyms

ISOBUTYL 3,4-EPOXYBUTYRATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium tungstate dihydrate (0.852 g, 2.5 mmol), 85% phosphoric acid (0.850 ml, 5 mmol) 36.3% hydrogen peroxide (5.6 ml, 60 mmol) were dissolved in 20 ml of water and the pH was adjusted to 1.6 by 10% sulphuric acid. The solution was heated to 70° C., and under vigorous stirring a solution of 2-methylpropyl 3-butenoate (7.1 g, 50 mmol), trimethylcaprylammonium chloride (0.41 g) in 1,2-dichloroethane (15 ml) was added. After 6 hours the mixture was cooled, then the layers were separated. The aqueous phase was washed with 30 ml of dichloroethane. Organic layers were collected, washed with 2×40 ml of saturated solution or sodium sulphite, dried and distilled. The title compound was obtained as a colourless oil, b.p. 104°-108° 30 mmHg.
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trimethylcaprylammonium chloride
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0.41 g
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15 mL
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0.85 mL
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20 mL
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